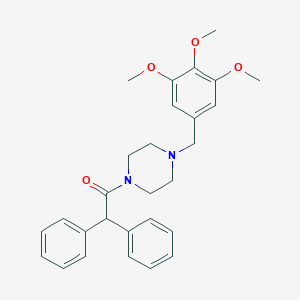
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as DPTP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. DPTP has shown promising results in various scientific research studies, which have highlighted its potential as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it has been suggested that 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine may act by modulating the activity of various neurotransmitters, including serotonin and dopamine. 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and monoamine oxidase.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to exhibit analgesic effects by inhibiting the activity of cyclooxygenase-2. Additionally, 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exhibit antidepressant effects by modulating the activity of various neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages and limitations for lab experiments. One of the advantages of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its high potency and selectivity for its target receptors. This makes it an ideal compound for studying the pharmacology of various diseases. However, one of the limitations of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the scientific research on 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One of the future directions is to study the potential of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine as a therapeutic agent for the treatment of cancer. Another future direction is to study the potential of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine as a therapeutic agent for the treatment of neurological disorders. Additionally, future research could focus on developing novel analogs of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of diphenylacetyl chloride with 3,4,5-trimethoxybenzylamine in the presence of piperazine. The reaction proceeds via an amide bond formation, resulting in the formation of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine. The synthesis of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propriétés
Nom du produit |
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine |
|---|---|
Formule moléculaire |
C28H32N2O4 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
2,2-diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C28H32N2O4/c1-32-24-18-21(19-25(33-2)27(24)34-3)20-29-14-16-30(17-15-29)28(31)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-19,26H,14-17,20H2,1-3H3 |
Clé InChI |
NIZMUGQYLPIDLS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)

![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)
![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)

![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)


![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)